Acide (5-(((2,4-diméthoxybenzyl)amino)méthyl)-2-fluorophényl)boronique

Vue d'ensemble

Description

(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C16H19BFNO4 and its molecular weight is 319.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie Médicinale : Découverte et Développement de Médicaments

Les acides boroniques jouent un rôle crucial dans le développement de nouveaux médicaments en raison de leur réactivité unique et de leur capacité à former des liaisons covalentes stables avec les molécules biologiques. Le composé en question pourrait être utilisé dans la synthèse d'inhibiteurs de petites molécules ciblant diverses maladies. Sa partie acide boronique peut interagir avec des enzymes ou des récepteurs qui reconnaissent les diols, tels que ceux présents à la surface des cellules cancéreuses .

Inhibition Enzymatiques

Le groupe fonctionnel acide boronique est connu pour agir comme un inhibiteur de certaines enzymes, telles que les protéases à sérine et les métallo-β-lactamases. Cela est dû à sa capacité à former des complexes covalents réversibles avec le site actif de l'enzyme, ce qui pourrait conduire à de nouveaux traitements pour les infections bactériennes résistantes aux antibiotiques .

Reconnaissance Moléculaire

En biologie chimique, les acides boroniques peuvent servir d'éléments de reconnaissance moléculaire. Ils peuvent former des liaisons covalentes réversibles avec les diols, qui sont abondants dans les molécules biologiques telles que les sucres. Cette propriété est exploitée dans la conception de capteurs et de systèmes de délivrance d'agents thérapeutiques .

Chimie Supramoléculaire

Les assemblages supramoléculaires impliquant des acides boroniques peuvent être sensibles à divers stimuli, notamment le pH et la présence de diols. Cela les rend appropriés pour la construction de matériaux dynamiques qui peuvent subir l'auto-assemblage et le désassemblage en réponse aux changements environnementaux .

Science des Matériaux

Les acides boroniques sont utilisés dans la création de matériaux intelligents. Leur capacité à se lier aux diols peut être exploitée pour créer des polymères, des revêtements et des gels sensibles qui modifient leurs propriétés en présence de molécules spécifiques, ce qui est précieux dans le développement de surfaces sensibles et de systèmes d'administration de médicaments .

Synthèse Organique

En synthèse organique, les acides boroniques sont utilisés dans diverses réactions de couplage croisé, telles que le couplage de Suzuki-Miyaura, pour former des liaisons carbone-carbone. Ce dérivé particulier d'acide boronique pourrait être utilisé pour introduire des motifs fluorophényles dans des molécules organiques complexes, ce qui est une transformation précieuse dans la synthèse de produits pharmaceutiques et d'agrochimiques .

Mécanisme D'action

The pharmacokinetics of boronic acids can be influenced by several factors, including their physicochemical properties, formulation, route of administration, and individual patient characteristics. They are generally well absorbed and can distribute widely in the body. Their metabolic stability and elimination can vary .

The action of boronic acids can be influenced by environmental factors such as pH and the presence of certain ions, which can affect their stability and reactivity .

Analyse Biochimique

Biochemical Properties

(5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound interacts with the active sites of proteasomes, inhibiting their function and thereby affecting protein turnover within cells . Additionally, (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid has been shown to interact with other biomolecules such as kinases and phosphatases, influencing various signaling pathways .

Cellular Effects

The effects of (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting the ubiquitin-proteasome pathway, leading to the accumulation of misfolded proteins and subsequent cell death . This compound also affects cell signaling pathways, including the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation . Furthermore, (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid influences gene expression and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid exerts its effects primarily through the inhibition of proteasome activity. The boronic acid moiety of the compound forms a covalent bond with the catalytic threonine residue in the active site of the proteasome, thereby blocking its proteolytic activity . This inhibition leads to the accumulation of polyubiquitinated proteins, triggering cellular stress responses and apoptosis. Additionally, the compound may modulate the activity of other enzymes, such as kinases, by binding to their active sites and altering their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-(((2,4-Dimethoxybenzyl)amino)methyl)-2-fluorophenyl)boronic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and moisture . Long-term exposure to the compound has been shown to result in sustained inhibition of proteasome activity, leading to prolonged cellular stress and apoptosis. These temporal effects highlight the importance of proper storage and handling of the compound in research settings.

Propriétés

IUPAC Name |

[5-[[(2,4-dimethoxyphenyl)methylamino]methyl]-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BFNO4/c1-22-13-5-4-12(16(8-13)23-2)10-19-9-11-3-6-15(18)14(7-11)17(20)21/h3-8,19-21H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNXHPSQLIAAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CNCC2=C(C=C(C=C2)OC)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

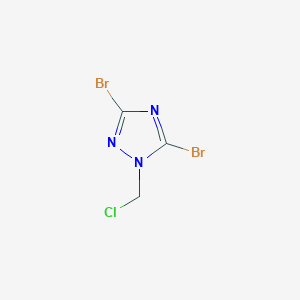

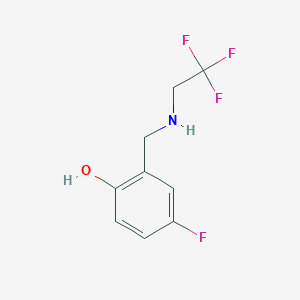

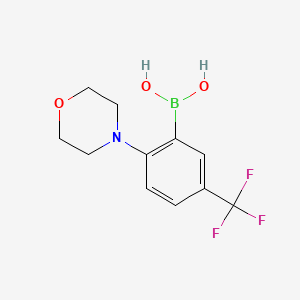

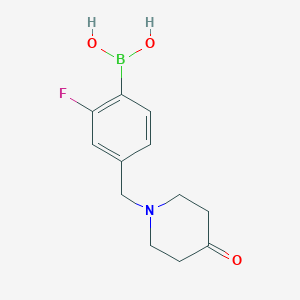

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)

![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)

![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)

![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)